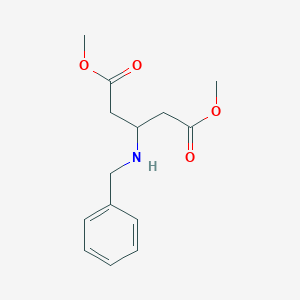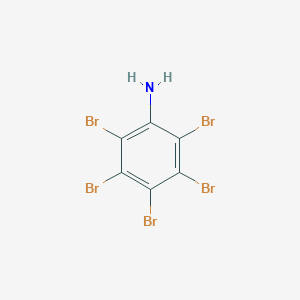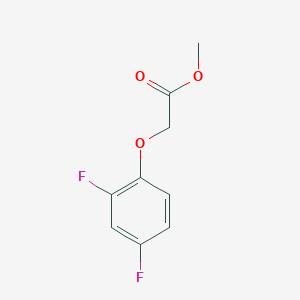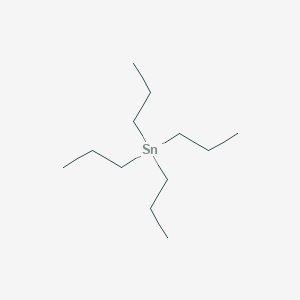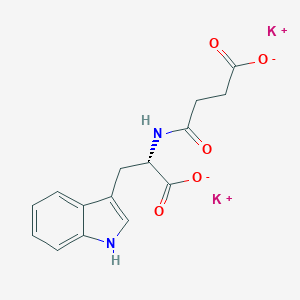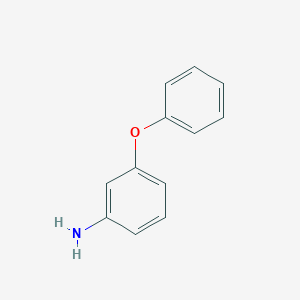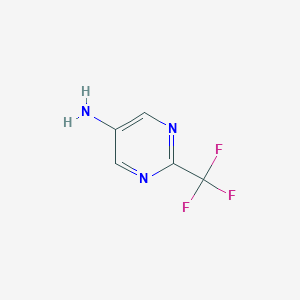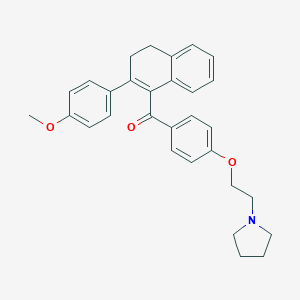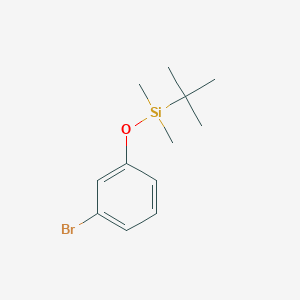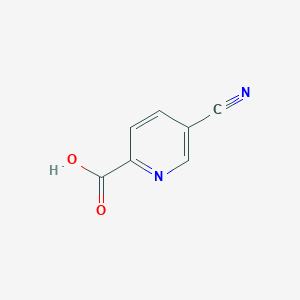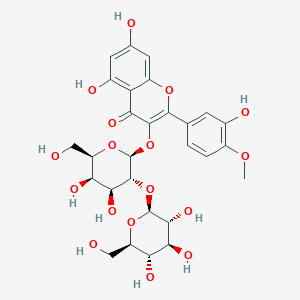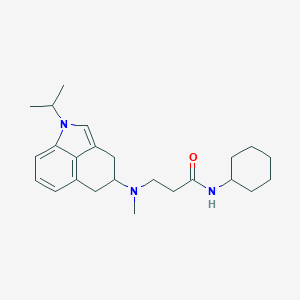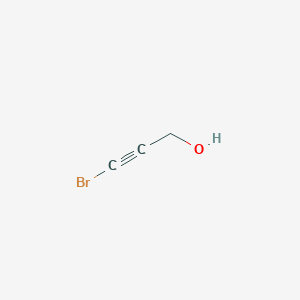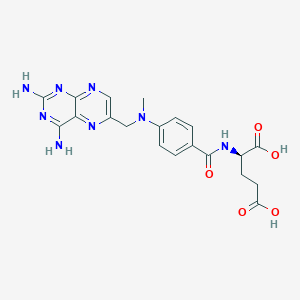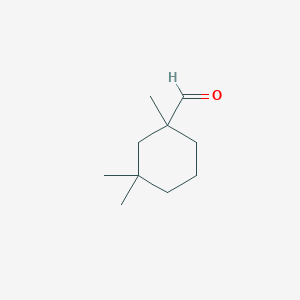
1,3,3-Trimethylcyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethylcyclohexane-1-carbaldehyde, also known as TMC, is a cyclic aldehyde that has been widely used in the chemical industry as a fragrance ingredient and as a precursor for the synthesis of other chemicals. TMC has also been the subject of scientific research due to its unique chemical properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,3,3-Trimethylcyclohexane-1-carbaldehyde is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with various nucleophiles, such as amines and thiols. 1,3,3-Trimethylcyclohexane-1-carbaldehyde has also been shown to undergo reversible protonation and deprotonation, which can affect its reactivity and solubility.
Efectos Bioquímicos Y Fisiológicos
1,3,3-Trimethylcyclohexane-1-carbaldehyde has been shown to have low toxicity and is not considered to be a significant health hazard. However, it can cause skin and eye irritation in some individuals. 1,3,3-Trimethylcyclohexane-1-carbaldehyde has also been shown to have antimicrobial properties and has been used as a preservative in cosmetic and personal care products.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,3,3-Trimethylcyclohexane-1-carbaldehyde is its versatility as a building block for the synthesis of various organic compounds. 1,3,3-Trimethylcyclohexane-1-carbaldehyde is also relatively easy to synthesize and is commercially available. However, 1,3,3-Trimethylcyclohexane-1-carbaldehyde can be difficult to handle due to its low solubility in water and its tendency to polymerize under certain conditions.
Direcciones Futuras
There are several future directions for research on 1,3,3-Trimethylcyclohexane-1-carbaldehyde, including the development of new synthetic methods for 1,3,3-Trimethylcyclohexane-1-carbaldehyde and its derivatives, the exploration of 1,3,3-Trimethylcyclohexane-1-carbaldehyde's potential applications in drug delivery and imaging, and the investigation of 1,3,3-Trimethylcyclohexane-1-carbaldehyde's biological activity and mechanism of action. Additionally, 1,3,3-Trimethylcyclohexane-1-carbaldehyde could be further studied for its potential as a green chemical, as it is relatively non-toxic and biodegradable.
Métodos De Síntesis
1,3,3-Trimethylcyclohexane-1-carbaldehyde can be synthesized through several methods, including the oxidation of 1,3,3-trimethylcyclohexene, the reduction of 3,3,5-trimethylcyclohexanone, and the isomerization of 1,2,3-trimethylcyclohexene. The most commonly used method is the oxidation of 1,3,3-trimethylcyclohexene using various oxidizing agents, such as potassium permanganate, chromium trioxide, and hydrogen peroxide.
Aplicaciones Científicas De Investigación
1,3,3-Trimethylcyclohexane-1-carbaldehyde has been extensively studied for its potential applications in various fields, including chemistry, materials science, and biology. In chemistry, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been used as a building block for the synthesis of various organic compounds, such as chiral ligands and pharmaceutical intermediates. In materials science, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been used as a precursor for the synthesis of metal-organic frameworks, which are porous materials with potential applications in gas storage and separation. In biology, 1,3,3-Trimethylcyclohexane-1-carbaldehyde has been studied for its potential as a drug delivery vehicle and as a fluorescent probe for imaging biological systems.
Propiedades
Número CAS |
140423-45-6 |
|---|---|
Nombre del producto |
1,3,3-Trimethylcyclohexane-1-carbaldehyde |
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
1,3,3-trimethylcyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H18O/c1-9(2)5-4-6-10(3,7-9)8-11/h8H,4-7H2,1-3H3 |
Clave InChI |
KLGVMAOTGZZWMM-UHFFFAOYSA-N |
SMILES |
CC1(CCCC(C1)(C)C=O)C |
SMILES canónico |
CC1(CCCC(C1)(C)C=O)C |
Sinónimos |
Cyclohexanecarboxaldehyde, 1,3,3-trimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



